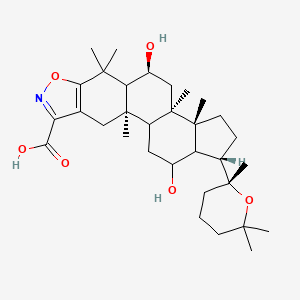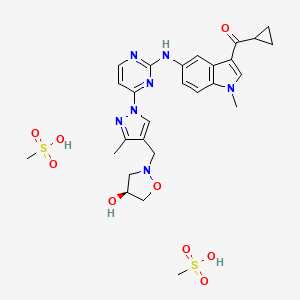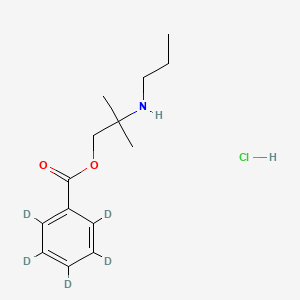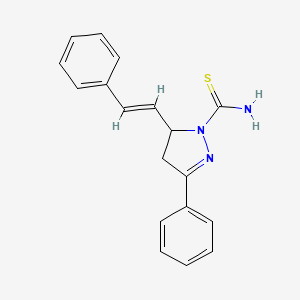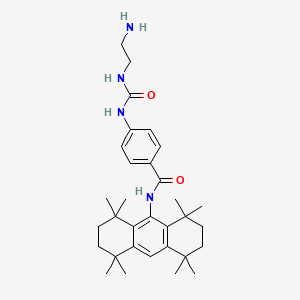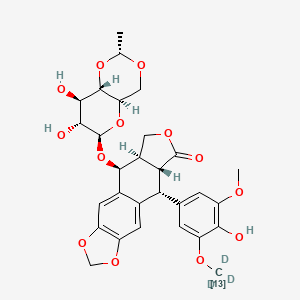
Etoposide-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etoposide-13C,d3 is a labeled derivative of etoposide, an anti-cancer chemotherapy agent. This compound is labeled with carbon-13 and deuterium, which makes it useful in various scientific studies, particularly in tracing and quantification during drug development processes . Etoposide itself is known for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby inducing cell cycle arrest, apoptosis, and autophagy .
Preparation Methods
Etoposide-13C,d3 is synthesized by incorporating stable heavy isotopes of carbon and hydrogen into the etoposide molecule. The preparation involves the semi-synthetic modification of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant . The synthetic route typically includes the following steps:
Extraction of Podophyllotoxin: Podophyllotoxin is extracted from the plant material.
Chemical Modification:
Purification: The final product is purified to obtain this compound with high purity.
Chemical Reactions Analysis
Etoposide-13C,d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the etoposide molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the etoposide molecule, which can be useful for creating derivatives with varying properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Etoposide-13C,d3 has a wide range of scientific research applications:
Mechanism of Action
Etoposide-13C,d3 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is responsible for managing the topological states of DNA during replication. By forming a complex with topoisomerase II and DNA, this compound induces breaks in double-stranded DNA and prevents the repair of these breaks . This leads to the accumulation of DNA damage, ultimately causing cell cycle arrest and apoptosis . The compound primarily affects cells in the G2 and S phases of the cell cycle .
Comparison with Similar Compounds
Etoposide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. Similar compounds include:
Etoposide: The non-labeled version of etoposide, widely used in chemotherapy.
Podophyllotoxin: The parent compound from which etoposide is derived.
Teniposide: Another topoisomerase II inhibitor with a similar mechanism of action but different chemical structure.
This compound stands out due to its enhanced ability to provide detailed insights into the pharmacokinetics and metabolic pathways of etoposide, making it invaluable in drug development and research.
Properties
Molecular Formula |
C29H32O13 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuterio(113C)methoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2+1D3 |
InChI Key |
VJJPUSNTGOMMGY-AQICWNCOSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


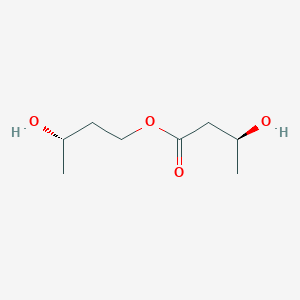

![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
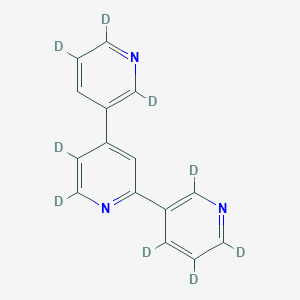
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
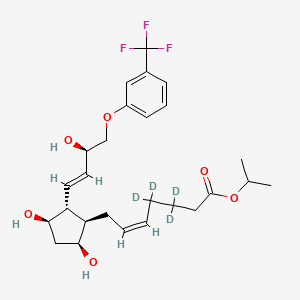
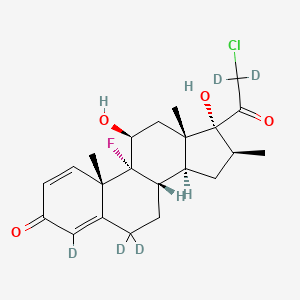
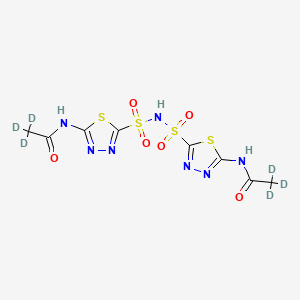
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
